N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features both oxadiazole and benzothiazole moieties, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: It has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.
Industry:
Dye and Pigment Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can be a precursor or intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes like kinases or proteases, which are crucial in cell signaling and metabolism.
Pathways Involved: The compound can modulate pathways such as the NF-κB signaling pathway, which is involved in inflammation and cancer progression. By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
- N-(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine
- 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
Comparison:
- Structural Differences: While these compounds share the oxadiazole moiety, they differ in the substituents attached to the oxadiazole ring and the presence of additional functional groups like benzothiazole or phenyl rings.
- Biological Activity: The presence of different substituents can significantly impact the biological activity of these compounds. For example, the benzothiazole ring in N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide may enhance its anticancer properties compared to other similar compounds.
- Applications: The unique combination of oxadiazole and benzothiazole rings in this compound makes it particularly suitable for applications in medicinal chemistry and material science, where specific electronic and biological properties are desired.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15(16-18-12-8-4-5-9-13(12)24-16)19-17-21-20-14(23-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXXVYRATXLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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